4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid
CAS No.: 877675-70-2
Cat. No.: VC6300694
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276
* For research use only. Not for human or veterinary use.
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid - 877675-70-2](/images/structure/VC6300694.png)
Specification
CAS No. | 877675-70-2 |
---|---|
Molecular Formula | C14H14N2O4 |
Molecular Weight | 274.276 |
IUPAC Name | 4-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid |
Standard InChI | InChI=1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Standard InChI Key | VMHFVWNBYSYVMF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C |
Introduction
Structural Characterization
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₄N₂O₄, with a molar mass of 274.27 g/mol. Its SMILES string, CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C, delineates the ethoxycarbonyl group (-OCO₂Et) at position 4 of the pyrazole ring, a methyl group at position 5, and a benzoic acid substituent at position 1 (Figure 1) . The InChIKey (VMHFVWNBYSYVMF-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Table 1: Key Structural Identifiers
Spectral and Computational Data
While experimental spectral data (NMR, IR) are unavailable, computational models predict its collision cross-sections across adducts (Table 1). These values aid in mass spectrometry-based identification, particularly in metabolomic studies . The planar benzoic acid moiety and pyrazole ring suggest moderate polarity, influencing solubility and chromatographic behavior.
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis protocols exist for this compound, analogous pyrazole-benzoic acid derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with diketones or β-keto esters to form the pyrazole core .
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Substitution Reactions: Introducing substituents (e.g., ethoxycarbonyl) via nucleophilic acyl substitution or esterification .
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Coupling Strategies: Suzuki-Miyaura coupling to attach aromatic groups to the pyrazole ring .
For example, hydrazine derivatives react with β-keto esters under reflux to yield pyrazole intermediates, which are subsequently functionalized with benzoic acid groups via amidation or ester hydrolysis .
Challenges and Optimization
Key challenges include regioselectivity in pyrazole formation and steric hindrance from the methyl group. Microwave-assisted synthesis and catalyst-driven methods (e.g., palladium complexes) may enhance yield and purity .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from its structure:
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Benzoic acid moiety: Enhances water solubility at physiological pH via deprotonation.
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Ethoxycarbonyl group: Introduces lipophilicity, favoring organic solvents (logP ≈ 2.1 predicted).
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Pyrazole ring: Contributes to thermal stability (decomposition temperature >200°C predicted).
Table 2: Predicted Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 2.1 (estimated) |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
Melting Point | 180–185°C (predicted) |
Collision Cross-Section (CCS)
Ion mobility spectrometry data (Table 1) indicate distinct adduct-specific CCS values, critical for LC-MS/MS workflows in analytical chemistry .
Biological Activity and Applications
Antimicrobial Activity
Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. Compounds with naphthyl substituents show MIC values as low as 0.78 μg/mL against Staphylococcus aureus and Acinetobacter baumannii . While the target compound lacks direct testing, its benzoic acid group—a known disruptor of bacterial membranes—hints at possible utility against drug-resistant pathogens .
Future Research Directions
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Synthesis Optimization: Develop regioselective routes and characterize intermediates via NMR/X-ray crystallography.
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Biological Screening: Evaluate inhibition profiles against MMPs, kinases, and microbial targets.
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Drug Delivery Systems: Explore prodrug formulations leveraging the ethoxycarbonyl group for enhanced bioavailability.
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